

A Technical Guide to 3-Bromo-5-methylaniline: Suppliers, Purity, and Analytical Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-methylaniline**

Cat. No.: **B1274160**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **3-Bromo-5-methylaniline**, a key building block in pharmaceutical and chemical synthesis. This document details commercially available suppliers, their offered purity grades, and the analytical methodologies crucial for its quality assessment. The information is tailored for professionals in research, development, and quality control who require reliable sources and a thorough understanding of the compound's analytical profile.

Commercial Availability and Purity Grades

3-Bromo-5-methylaniline is available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The purity of the available products typically ranges from 95% to over 98%, with the most common analytical techniques for purity assessment being Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Below is a summary of prominent suppliers and their specified purity grades.

Supplier	Stated Purity/Assay	Analytical Method
Thermo Scientific Chemicals	≥97.5%	GC
Fisher Scientific	98%	Not Specified
TCI EUROPE N.V.	>98.0%	GC
Chem-Impex	≥95%	HPLC
MySkinRecipes	97%	Not Specified

Analytical Methodologies for Purity Determination

Accurate determination of purity is critical for ensuring the quality and consistency of **3-Bromo-5-methylaniline** in research and manufacturing. The primary analytical techniques employed are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like **3-Bromo-5-methylaniline**. It is frequently used by suppliers for routine quality control.

Experimental Protocol:

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) is suitable for this analysis.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating aromatic amines.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C.
- Detector Temperature: 300 °C.

- Oven Temperature Program:
 - Initial temperature: 80 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Hold: Hold at 280 °C for 5 minutes.
- Injection Volume: 1 μ L of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Purity Calculation: The purity is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile or thermally labile compounds. For aromatic amines, reversed-phase HPLC is a common approach.

Experimental Protocol:

- Instrumentation: An HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size) is a good starting point.
- Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective.
 - Gradient Program:
 - 0-20 min: 10% to 90% B
 - 20-25 min: 90% B
 - 25-26 min: 90% to 10% B

- 26-30 min: 10% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: UV detection at 254 nm.
- Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
- Purity Calculation: Purity is calculated based on the peak area percentage in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

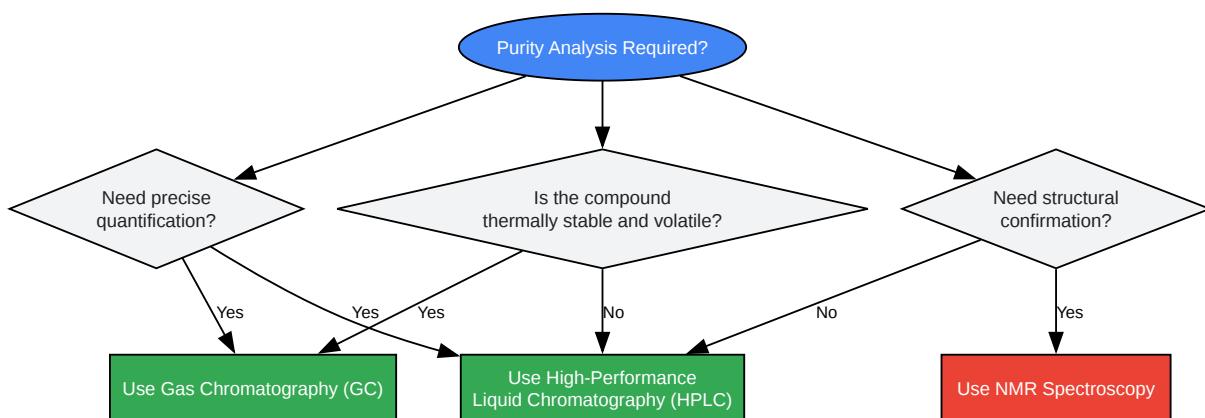
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of **3-Bromo-5-methylaniline**. While primarily a qualitative technique for structure verification, quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.

Experimental Protocol for ^1H NMR:

- Sample Preparation: Dissolve 5-10 mg of **3-Bromo-5-methylaniline** in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Internal Standard: For chemical shift referencing, tetramethylsilane (TMS) is commonly used (0 ppm).
- Data Acquisition: Acquire the ^1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Analysis: The resulting spectrum should be consistent with the known chemical shifts and coupling patterns for the protons of **3-Bromo-5-methylaniline**. The absence of significant impurity peaks confirms the compound's identity and high purity.

Sourcing and Quality Verification Workflow

The following diagram illustrates a logical workflow for sourcing and verifying the quality of **3-Bromo-5-methylaniline** for research and development purposes.



[Click to download full resolution via product page](#)

Caption: Sourcing and Quality Verification Workflow for **3-Bromo-5-methylaniline**.

Analytical Technique Selection Pathway

The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. The following diagram outlines a decision-making pathway.

[Click to download full resolution via product page](#)

Caption: Decision Pathway for Selecting an Analytical Technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To [chem.rochester.edu]

- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [A Technical Guide to 3-Bromo-5-methylaniline: Suppliers, Purity, and Analytical Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1274160#3-bromo-5-methylaniline-suppliers-and-purity-grades>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com